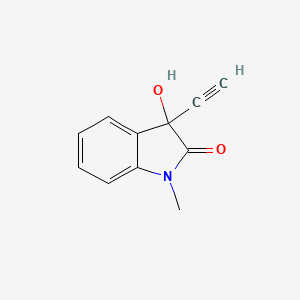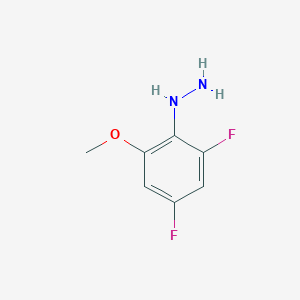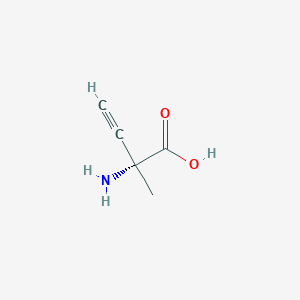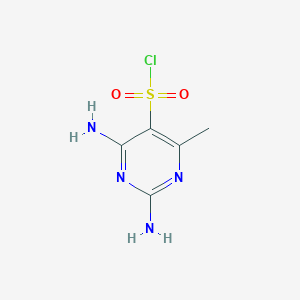
2,4-Diamino-6-methylpyrimidine-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-methylpyrimidine-5-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClN4O2S and a molecular weight of 222.65 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-methylpyrimidine-5-sulfonyl chloride typically involves the reaction of 2,4-diamino-6-methylpyrimidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-6-methylpyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
2,4-Diamino-6-methylpyrimidine-5-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting bacterial and viral infections.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions, providing insights into biological pathways and mechanisms.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-methylpyrimidine-5-sulfonyl chloride involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of enzymes such as dihydrofolate reductase, disrupting essential biological pathways in pathogens . The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
2,4-Diaminopyrimidine: A core structure in many pharmaceutical compounds, known for its role in enzyme inhibition.
6-Methylpyrimidine Derivatives: These compounds share structural similarities and are used in various chemical and biological applications.
Uniqueness: 2,4-Diamino-6-methylpyrimidine-5-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of diverse derivatives. This makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C5H7ClN4O2S |
|---|---|
Molecular Weight |
222.65 g/mol |
IUPAC Name |
2,4-diamino-6-methylpyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClN4O2S/c1-2-3(13(6,11)12)4(7)10-5(8)9-2/h1H3,(H4,7,8,9,10) |
InChI Key |
BGFSGYKXNLLHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide](/img/structure/B12826510.png)
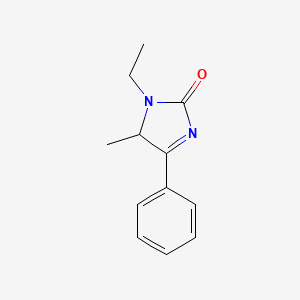
![2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B12826517.png)

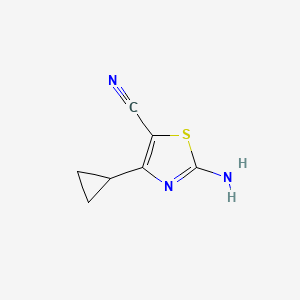
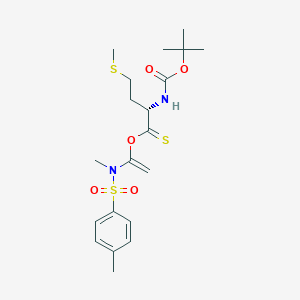
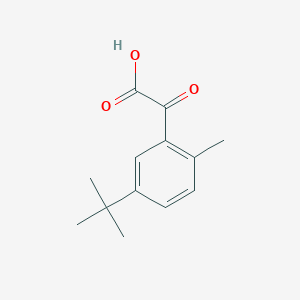
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B12826545.png)
![6-Fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B12826553.png)
